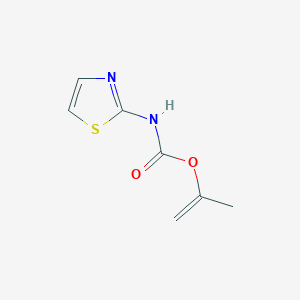

Prop-1-en-2-yl thiazol-2-ylcarbamate

Description

Properties

Molecular Formula |

C7H8N2O2S |

|---|---|

Molecular Weight |

184.22 g/mol |

IUPAC Name |

prop-1-en-2-yl N-(1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C7H8N2O2S/c1-5(2)11-7(10)9-6-8-3-4-12-6/h3-4H,1H2,2H3,(H,8,9,10) |

InChI Key |

ULRXIIXAZBNTHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)OC(=O)NC1=NC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position on the Thiazole Ring

A critical distinction lies in the substitution pattern of the thiazole ring. Prop-1-en-2-yl thiazol-2-ylcarbamate bears the carbamate group at the 2-position of the thiazole, whereas analogs such as thiazol-5-ylmethyl carbamates (e.g., compounds l and m in ) feature substitution at the 5-position .

- Steric Considerations : Substitution at the 2-position may impose steric hindrance differently, affecting molecular conformation and interactions with enzymes or receptors.

Carbamate Substituent Diversity

The prop-1-en-2-yl (allyl) group in the target compound contrasts with the thiazol-5-ylmethyl and hydroperoxypropan-2-yl groups in analogs from .

- Reactivity : The allyl group may confer higher reactivity due to its unsaturated bond, influencing metabolic stability or chemical derivatization pathways.

- Lipophilicity : The allyl group is less polar than the thiazolylmethyl substituents in analogs, which could enhance membrane permeability but reduce solubility in aqueous environments.

Structural Comparison Table

Pharmacological Considerations

- Metabolic Stability : The allyl group’s unsaturation could render the compound susceptible to oxidative metabolism, whereas thiazolylmethyl groups in analogs might exhibit slower degradation.

Q & A

Q. What are the established synthetic routes for Prop-1-en-2-yl thiazol-2-ylcarbamate, and what reaction conditions optimize yield?

The synthesis typically involves condensation reactions between thiazole derivatives and propenyl groups. For example, thiazol-2-ylcarbamate formation can be achieved via carbamate coupling reactions using tert-butyl carbamate precursors under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) . The prop-1-en-2-yl group may be introduced through nucleophilic substitution or cycloaddition, as seen in related compounds with propenyl substituents . Reaction optimization includes controlling temperature (e.g., 0–25°C), inert atmospheres (N₂/Ar), and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- X-ray crystallography : Programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are standard for resolving bond lengths, angles, and stereochemistry .

- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm) and carbamate carbonyl signals (δ 165–170 ppm). Mass spectrometry (HRMS) confirms molecular weight .

- FTIR : Carbamate C=O stretches (~1700 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) are diagnostic .

Q. What are the key structural features of this compound?

The molecule comprises a thiazole ring fused to a carbamate group at the 2-position, with a prop-1-en-2-yl substituent. Key features include:

- Planar thiazole ring with delocalized π-electrons.

- Carbamate’s carbonyl group participating in hydrogen bonding.

- Prop-1-en-2-yl’s vinyl group enabling electrophilic reactivity .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

Discrepancies (e.g., unexpected dihedral angles in XRD vs. NMR-derived conformers) are addressed by:

Q. What computational methods are suitable for studying the reactivity of this compound in cycloaddition reactions?

Molecular Electron Density Theory (MEDT) predicts regioselectivity and transition states in [3+2] cycloadditions involving the propenyl group. Software like Gaussian or ORCA calculates Fukui indices and electron localization to map reactive sites .

Q. How can the biological activity of this compound be systematically evaluated?

- Enzyme inhibition assays : Test interactions with acetylcholinesterase or proteases via fluorometric/colorimetric assays (e.g., Ellman’s method) .

- Molecular docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinase domains) .

- ADME profiling : Predict pharmacokinetics using SwissADME or ADMETLab .

Q. What strategies mitigate challenges in crystallizing this compound?

- Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants.

- Additives : Introduce small amines (e.g., triethylamine) to enhance crystal packing .

- Twinned data handling : Apply SHELXL’s TWIN/BASF commands for refinement .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | DMAP (5 mol%) | |

| Temperature | 0–25°C | |

| Purification | Silica gel chromatography |

Q. Table 2: Key Spectroscopic Signatures

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR | Thiazole H: δ 7.5–8.5 ppm | |

| ¹³C NMR | Carbamate C=O: δ 165–170 ppm | |

| FTIR | C=O stretch: ~1700 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.